molecular formula C14H13N3O5S B11017503 Methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B11017503
M. Wt: 335.34 g/mol
InChI Key: WNRRUOBGELNBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a methyl carboxylate group at position 5, a pyridine-4-carbonylamino substituent at position 2, and a 2-methoxy-2-oxoethyl moiety at position 4 (). Its structural complexity places it within a broader class of thiazole derivatives studied for diverse therapeutic applications, including kinase inhibition and antimicrobial activity .

Properties

Molecular Formula

C14H13N3O5S

Molecular Weight

335.34 g/mol

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)-2-(pyridine-4-carbonylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H13N3O5S/c1-21-10(18)7-9-11(13(20)22-2)23-14(16-9)17-12(19)8-3-5-15-6-4-8/h3-6H,7H2,1-2H3,(H,16,17,19)

InChI Key

WNRRUOBGELNBJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(SC(=N1)NC(=O)C2=CC=NC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Anticancer Activity

    One of the primary applications of this compound is its potential as an anticancer agent. Thiazole derivatives have been extensively studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate contributes to its biological activity.

    Case Studies

    Several studies have documented the efficacy of thiazole-based compounds in cancer therapy:

    • A study demonstrated that thiazole derivatives exhibited cytotoxic effects against breast cancer cell lines, with one derivative showing an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
    • Another research highlighted the capability of thiazole compounds to inhibit tubulin polymerization, thus disrupting mitosis in cancer cells .

    Neurological Applications

    Beyond oncology, this compound has shown promise in treating neurological disorders.

    Anticonvulsant Properties

    Research indicates that thiazole derivatives can exhibit anticonvulsant activity:

    • Compounds structurally similar to methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole have been tested for their ability to prevent seizures in animal models. Some derivatives demonstrated significant efficacy with median effective doses lower than established anticonvulsants .

    Synthesis and Structural Variations

    The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications:

    Synthesis StepsDescription
    Step 1 Formation of thiazole ring through cyclization reactions.
    Step 2 Introduction of the pyridine moiety via acylation methods.
    Step 3 Alkylation with methoxyacetaldehyde to achieve the final compound structure.

    Structure–Activity Relationship (SAR)

    Understanding the structure–activity relationship is crucial for optimizing the efficacy of thiazole derivatives:

    Structural FeatureActivity Impact
    Pyridine ring Enhances binding affinity to biological targets.
    Methoxy group Improves solubility and bioavailability.
    Thiazole core Essential for anticancer and anticonvulsant activities.

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Structural Comparison with Analogous Thiazole Derivatives

    The compound’s structural uniqueness lies in its combination of a pyridinylcarbonylamino group and dual ester functionalities. Below is a comparative analysis with similar thiazole-based molecules:

    Table 1: Structural Comparison of Key Thiazole Derivatives
    Compound Name Substituents at Thiazole Positions Key Structural Differences Reference ID
    Methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate Position 2: Pyridin-4-ylcarbonylamino; Position 4: 2-Methoxy-2-oxoethyl; Position 5: Methyl ester Reference compound for comparison
    Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Position 2: 4-Pyridinyl; Position 5: Ethyl ester Ethyl ester instead of methyl ester; lacks 2-methoxy-2-oxoethyl and acylated amino group
    Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate Position 2: 4-Nitrophenyl; Position 4: 4-Chlorophenoxymethyl Bulky aromatic substituents; nitro group enhances electron-withdrawing properties
    Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate Position 2: Complex pyrrole-pyridinyl hybrid; Position 5: Ethyl ester Extended conjugated system with fused pyrrole ring; increased molecular complexity

    Key Observations :

    • Ester Groups : The methyl ester in the target compound may confer higher metabolic stability compared to ethyl esters (e.g., ), as methyl esters are generally less lipophilic and more resistant to esterase-mediated hydrolysis .
    • Pyridinyl Moieties: The pyridin-4-ylcarbonylamino group distinguishes the target compound from analogs with simpler pyridinyl or nitrophenyl substituents (e.g., ).

    Insights :

    • The target compound’s synthesis likely parallels methods in , with additional steps for introducing the 2-methoxy-2-oxoethyl and pyridinylcarbonylamino groups .
    • highlights the use of triethylamine in analogous substitutions, suggesting similar conditions for acylation or esterification .

    Physicochemical Properties

    Table 3: Comparative Physicochemical Data
    Compound Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted) Solubility Reference ID
    Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate Not reported 433.87 ~3.5 Low (DMSO)
    2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile 242–243 436.16 ~2.8 Moderate (DMF)
    This compound Not available ~350.34 ~1.9 Likely moderate

    Analysis :

    • The target compound’s predicted lower LogP (~1.9) compared to ’s derivative (~3.5) suggests improved aqueous solubility due to its polar pyridinylcarbonylamino and ester groups .

    Hypotheses for Target Compound :

    • The pyridin-4-ylcarbonylamino group may enhance binding to kinases or microbial targets.
    • Dual ester groups could balance solubility and membrane permeability for improved bioavailability.

    Biological Activity

    Methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

    Chemical Structure and Properties

    The compound is characterized by a thiazole ring, which is known for its diverse biological activities. The general structure can be summarized as follows:

    • Chemical Formula : C₁₁H₁₃N₃O₄S
    • Molecular Weight : 273.31 g/mol
    • Key Functional Groups : Thiazole, methoxy, carbonyl, and pyridine.

    1. Antitumor Activity

    Research has indicated that thiazole derivatives exhibit potent antitumor activity. For instance, studies have shown that compounds with similar thiazole structures can inhibit tubulin polymerization, a critical process for cancer cell division. In one study, a series of thiazole derivatives demonstrated IC50 values in the low nanomolar range against melanoma and prostate cancer cell lines, highlighting their potential as anticancer agents .

    CompoundCancer TypeIC50 (µM)
    Thiazole Derivative AMelanoma0.5
    Thiazole Derivative BProstate Cancer0.8

    2. Anticonvulsant Activity

    Thiazole derivatives have also been evaluated for anticonvulsant properties. One study reported that certain thiazole compounds significantly reduced seizure activity in animal models, suggesting a mechanism involving modulation of neurotransmitter systems . The structure-activity relationship indicated that modifications at specific positions on the thiazole ring enhanced anticonvulsant efficacy.

    3. Inhibition of Phospholipases A2

    Another notable biological activity is the inhibition of phospholipases A2 (PLA2), which are involved in inflammatory processes. The compound has been shown to exhibit inhibitory effects on PLA2 enzymes, making it a candidate for treating various inflammatory diseases such as arthritis and asthma .

    The mechanisms through which this compound exerts its biological effects are multifaceted:

    • Tubulin Inhibition : By preventing tubulin polymerization, the compound disrupts mitotic spindle formation in cancer cells.
    • Neurotransmitter Modulation : It may influence GABAergic and glutamatergic systems to exert anticonvulsant effects.
    • Inflammatory Pathway Interference : Inhibition of PLA2 leads to reduced production of pro-inflammatory mediators.

    Case Study 1: Antitumor Efficacy

    A recent study synthesized several thiazole derivatives and tested them against various cancer cell lines. The most active compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. The study concluded that structural modifications could enhance anticancer activity through improved binding to target proteins involved in cell proliferation .

    Case Study 2: Anticonvulsant Screening

    In another investigation, a series of thiazole-based compounds were screened for anticonvulsant properties using the pentylenetetrazol (PTZ) model in mice. The results indicated that specific substitutions on the thiazole ring led to enhanced protective effects against seizures, suggesting potential therapeutic applications in epilepsy management .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.